molecular formula C7H11BrN2 B2842459 4-bromo-1-isopropyl-5-methyl-1H-pyrazole CAS No. 1506667-04-4

4-bromo-1-isopropyl-5-methyl-1H-pyrazole

Cat. No. B2842459
CAS RN: 1506667-04-4
M. Wt: 203.083
InChI Key: ODWXMADXDUAWSO-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-5-methyl-1H-pyrazole is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . In one case, the first isocyanate is blocked by the blocking agent and then reacted with a polyol to form polyurethanes .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole include a boiling point of 213.5±13.0 °C and a density of 1.49±0.1 g/cm3 .

Scientific Research Applications

Organometallic Methods and Regioflexible Conversion

Modern organometallic methods facilitate the regioflexible conversion of simple heterocyclic starting materials, such as 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, into diverse isomers and congeners. This flexibility in chemical reactions demonstrates the potential of compounds like 4-bromo-1-isopropyl-5-methyl-1H-pyrazole in synthetic organic chemistry (Schlosser, Volle, Leroux, & Schenk, 2002).

Antibacterial and Antifungal Activities

Research indicates that derivatives of pyrazoles, such as 4-bromo-1-isopropyl-5-methyl-1H-pyrazole, exhibit significant antibacterial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in combating microbial infections (Pundeer et al., 2013).

Tautomerism Studies

The study of tautomerism in pyrazoles, including 4-bromo substituted 1H-pyrazoles, has been conducted using spectroscopic methods and X-ray crystallography. This research is crucial for understanding the chemical behavior and structural dynamics of pyrazole derivatives (Trofimenko et al., 2007).

Directed Lithiation and Functionalization

Directed lithiation of compounds like 4-bromo-1-phenyl-sulphonylpyrazole, a related compound, enables the selective functionalization of pyrazoles. This process leads to the synthesis of disubstituted pyrazoles, indicating potential applications of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole in the creation of variously substituted pyrazoles (Heinisch, Holzer, & Pock, 1990).

Photophysical and Quantum Chemical Analysis

Studies involving geometrical isomers of pyrazoline derivatives, such as 4-bromo substituted 1H-pyrazoles, have been conducted. These studies utilize photophysical and quantum chemical analysis to understand the behavior of these compounds in different media (Mati et al., 2012).

Catalytic Applications

Research involving the use of optically active pyrazole derivatives in catalytic processes, like asymmetric allylic alkylation, suggests potential catalytic applications for 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (Bovens, Togni, & Venanzi, 1993).

Safety and Hazards

4-Bromo-1-isopropyl-5-methyl-1H-pyrazole is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

As for future directions, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

4-bromo-5-methyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)10-6(3)7(8)4-9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXMADXDUAWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-isopropyl-5-methyl-1H-pyrazole

CAS RN

1506667-04-4
Record name 4-bromo-1-isopropyl-5-methyl-1H-pyrazole
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